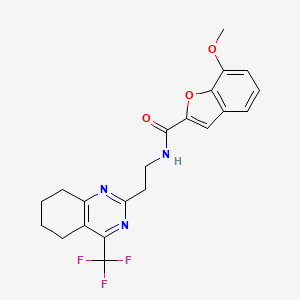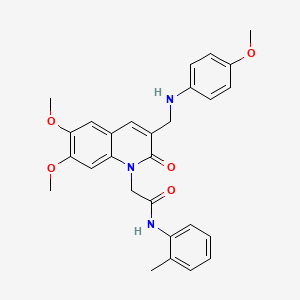
2-(4-chlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide, commonly known as CPI-613, is a novel anticancer agent that has shown promise in the treatment of various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP in cancer cells. CPI-613 has been found to have a unique mechanism of action that selectively targets cancer cells, leaving normal cells unaffected.
科学的研究の応用
Environmental and Toxicological Studies
Chlorophenols and Chlorophenoxy Herbicides
Chlorophenols, including compounds similar to 2-(4-chlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide, have been extensively studied for their environmental and toxicological effects. Studies have focused on their persistence, bioaccumulation, and toxic effects on aquatic life and ecosystems. For instance, chlorophenols are known to be precursors to dioxins in various chemical and thermal processes, including municipal solid waste incineration, indicating their significant environmental impact (Peng et al., 2016). Furthermore, research has highlighted the toxic effects of chlorophenols in fish, showcasing the potential for oxidative stress, immune system alteration, endocrine disruption, and even carcinogenic effects, demonstrating the compound's broad toxicological impact (Ge et al., 2017).
Biodegradation and Environmental Fate
Understanding the biodegradation mechanisms and environmental fate of chlorophenoxy herbicides, closely related to 2-(4-chlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide, is crucial for mitigating their environmental impact. Research has focused on microbial degradation pathways, highlighting the role of microorganisms in remediating contaminated sites and preventing pollution (Magnoli et al., 2020).
Human and Ecosystem Health
The potential health effects on humans and ecosystems due to exposure to chlorophenoxy herbicides have been a significant area of research. Studies have examined the epidemiology of exposure to compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), a chlorophenoxy herbicide, assessing risks of cancer and other health outcomes. Despite inconsistencies, some reports suggest associations with increased risks for certain cancers, underlining the need for continued monitoring and research (Burns & Swaen, 2012).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-9-4-6-10(7-5-9)23-8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXHDCXUKFPEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2614674.png)
![N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2614675.png)
![1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2614677.png)
![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2614678.png)

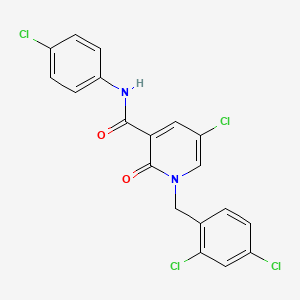
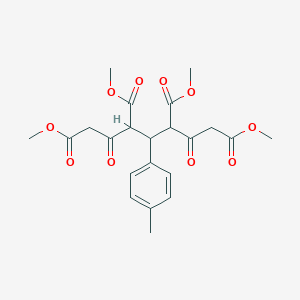
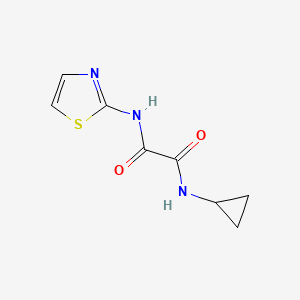
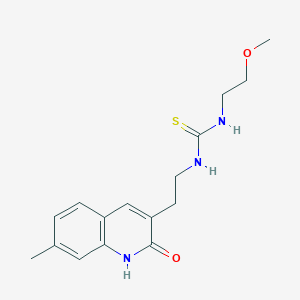
![[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2614689.png)
![1-{[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2614691.png)
![N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2614692.png)
